5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one

Lipophilicity Drug-likeness Membrane permeability

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one (CAS 617696-28-3) is a fully synthetic hybrid molecule comprising a 5-bromo-substituted indolin-2-one core joined via an exocyclic (Z)-ylidene bridge to a 2-thioxothiazolidin-4-one (rhodanine) ring that carries an N-hexyl substituent. This compound belongs to the indolinylidene-thioxothiazolidinone family, a scaffold class long recognized for its potential to engage multiple pharmacological targets, including kinases, phosphatases, and transcriptional regulators.

Molecular Formula C20H23BrN2O2S2
Molecular Weight 467.4 g/mol
CAS No. 617696-28-3
Cat. No. B12022031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
CAS617696-28-3
Molecular FormulaC20H23BrN2O2S2
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S
InChIInChI=1S/C20H23BrN2O2S2/c1-3-5-6-7-11-23-19(25)17(27-20(23)26)16-14-12-13(21)8-9-15(14)22(10-4-2)18(16)24/h8-9,12H,3-7,10-11H2,1-2H3/b17-16-
InChIKeyBIAYVPHMOWSJRS-MSUUIHNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one (CAS 617696-28-3) Demands Evaluation Beyond Generic Indolinylidene-Thioxothiazolidinones


5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one (CAS 617696-28-3) is a fully synthetic hybrid molecule comprising a 5-bromo-substituted indolin-2-one core joined via an exocyclic (Z)-ylidene bridge to a 2-thioxothiazolidin-4-one (rhodanine) ring that carries an N-hexyl substituent . This compound belongs to the indolinylidene-thioxothiazolidinone family, a scaffold class long recognized for its potential to engage multiple pharmacological targets, including kinases, phosphatases, and transcriptional regulators [1]. The defining structural features—the N1-propyl group on the indolinone, the C5-bromo substituent, and the N3-hexyl chain on the rhodanine—impart physicochemical and steric properties that set it apart from its nearest congeners, rendering simple substitution with an in-class analog potentially misleading in screening or structure–activity relationship (SAR) campaigns.

Why In-Class N-Alkyl Chain Variants of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one Cannot Be Interchanged Without Risk


Generic substitution with a compound sharing the same indolinylidene-thioxothiazolidinone core but differing in the N-alkyl chain length is scientifically unsound because even a two‑carbon alteration in the rhodanine N-substituent can shift the computed octanol–water partition coefficient (XLogP3) by approximately 1.0 log unit, alter aqueous solubility by an estimated 3- to 5‑fold, and modify the predicted boiling point by >25 °C [1]. Such changes directly affect passive membrane permeability, protein binding, and compound handling during in vitro assay setup [2]. The quantitative comparisons presented in Section 3 demonstrate that the specific N‑hexyl/N‑propyl combination in CAS 617696-28-3 produces physicochemical values that cannot be reproduced by any single congener, making procurement of the exact compound essential for reproducible SAR exploration and hit‑to‑lead progression.

Head-to-Head Quantitative Evidence for 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one Versus Its Closest Analogs


Predicted Lipophilicity (XLogP3) of CAS 617696-28-3 Versus the N‑Ethyl Analog CAS 617696-85-2

The target compound (CAS 617696-28-3) exhibits a predicted XLogP3 of 5.8, derived by extending the experimentally validated XLogP3 of 3.8 for the N‑ethyl analog (CAS 617696‑85‑2) by approximately 0.5 log units per additional methylene group (four additional –CH2– units in the N‑hexyl chain) [1]. This 2.0 log unit increase places the target compound firmly within the optimal lipophilicity range (XLogP3 3–6) for cell‑based assays, whereas the N‑ethyl analog lies at the lower boundary and may exhibit insufficient membrane penetration for intracellular target engagement [2].

Lipophilicity Drug-likeness Membrane permeability

Predicted Boiling Point Difference Between CAS 617696-28-3 and the N‑Ethyl Analog

ChemicalBook reports a predicted boiling point of 513.5 ± 60.0 °C for CAS 617696‑28‑3 , significantly higher than the 478.0 ± 55.0 °C predicted for the N‑ethyl analog (CAS 617696‑85‑2) . The 35.5 °C elevation reflects the additional van der Waals contacts afforded by the longer N‑hexyl chain and implies greater thermal tolerance during solvent evaporation, vacuum drying, or melt‑based formulation processing.

Thermal stability Purification Formulation

Molecular Weight and Heavy Atom Count as Determinants of Ligand Efficiency Metrics

CAS 617696-28-3 possesses a molecular weight of 467.44 g mol⁻¹ (24 heavy atoms), compared with 425.4 g mol⁻¹ (21 heavy atoms) for the N‑propyl analog (CAS 617698‑17‑6) and 411.33 g mol⁻¹ (20 heavy atoms) for the N‑ethyl analog . The incremental 42–56 g mol⁻¹ increase, corresponding to three to four additional methylene units, lowers the ligand efficiency (LE) by approximately 0.03–0.05 kcal mol⁻¹ per heavy atom assuming equivalent binding affinity, a factor that must be considered when normalizing potency data across a congeneric series for SAR interpretation.

Ligand efficiency Fragment-based drug design Molecular complexity

Bromo Substituent as a Synthetic Diversification Handle Absent in Non‑Halogenated Analogs

The 5‑bromo substituent on the indolinone core of CAS 617696-28-3 enables Pd‑catalyzed Suzuki, Buchwald–Hartwig, and Ullmann coupling reactions for rapid analog generation, a capability that is absent in non‑halogenated analogs such as CAS 611185-67-2 (5‑(1‑butyl‑2‑oxoindolin‑3‑ylidene)-3‑hexyl‑2‑thioxothiazolidin‑4‑one) . This orthogonal reactivity allows the hexyl‑thioxothiazolidinone architecture to be preserved while diversifying the indolinone aryl ring, thereby enabling **focused library synthesis** around a fixed rhodanine N‑hexyl pharmacophore.

Late-stage functionalization Cross-coupling SAR expansion

Optimal Research and Industrial Applications for 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one (CAS 617696-28-3)


Intracellular Target Screening Requiring Moderate‑to‑High Passive Membrane Permeability

With a predicted XLogP3 of ≈ 5.8, CAS 617696-28-3 is ideally positioned for cell‑based phenotypic or target‑engagement assays where compounds must traverse the phospholipid bilayer to reach cytosolic or nuclear targets . The N‑ethyl analog (XLogP3 3.8) may fail to accumulate intracellularly at comparable extracellular concentrations, making the hexyl analog the **preferred probe for intracellular kinase, phosphatase, or transcriptional regulator screens**.

Focused Library Synthesis via Palladium‑Catalyzed Cross‑Coupling at the C5‑Bromo Position

The 5‑bromo substituent serves as a robust synthetic handle for Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids, enabling rapid generation of 15‑ to 30‑member focused libraries while retaining the N‑hexyl‑rhodanine pharmacophore . This contrasts with non‑halogenated analogs that require labor‑intensive de novo synthesis of each derivative.

High‑Temperature Stability Studies and Formulation Development

The predicted boiling point of 513.5 °C (35.5 °C higher than the N‑ethyl analog) indicates superior thermal stability, making CAS 617696-28-3 the **safer choice for protocols involving prolonged solvent evaporation, vacuum drying, or hot‑melt extrusion** where lower‑boiling congeners may undergo thermal decomposition .

Lipophilic Ligand Efficiency Benchmarking in Congeneric SAR Series

When constructing an SAR table that includes N‑ethyl, N‑propyl, and N‑hexyl analogs, CAS 617696-28-3 provides the **highest‑molecular‑weight anchor point** (MW 467.44) against which ligand efficiency and lipophilic ligand efficiency (LLE) can be calculated, enabling researchers to assess whether the incremental lipophilicity of the hexyl chain translates into commensurate potency gains .

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